3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in medicinal chemistry due to its ability to modulate the properties of the molecule .
Molecular Structure Analysis
The structure of the compound suggests that it could have interesting stereochemical properties. The pyrrolidine ring is known for its stereogenicity, meaning that different stereoisomers of the compound could have different biological profiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability due to their saturated ring structure .Scientific Research Applications
Microwave-assisted Rapid Polycondensation Reactions
Microwave-assisted polycondensation has been used to synthesize novel polyureas from derivatives similar to the specified compound. These materials, characterized by rapid polymerization and high yields, exhibit promising properties for industrial applications due to their inherent viscosity and thermal stability (Mallakpour & Rafiee, 2004).
Photoactive Polyamides Containing Urazole Units
Research has demonstrated the synthesis of new photoactive polyamides incorporating 4-(4-dimethylaminophenyl)urazole units. These polyamides show potential for applications requiring light sensitivity due to their inherent viscosities and fluorimetric properties (Mallakpour & Rafiee, 2007).
Polymerization with Diisocyanates
Studies have also explored the polymerization of derivatives with diisocyanates under microwave irradiation, producing aliphatic-aromatic polyureas. These compounds are noted for their rapid polymerization and potential applications in creating materials with specific structural and physical properties (Mallakpour & Rafiee, 2003).
Asymmetric Construction of Spirocyclic Compounds
Asymmetric 1,3-dipolar cycloaddition catalyzed by chiral systems has been used to construct spirocyclic pyrrolidine-thia(oxa)zolidinediones. These compounds, featuring a spiro-heteroquaternary stereogenic center, are of interest for their high yields and excellent diastereo- and enantioselectivity, highlighting their potential in asymmetric synthesis (Yang et al., 2015).
Synthesis and Antimicrobial Activities
The synthesis of compounds by Knoevenagel condensation has led to derivatives with antimicrobial activities. These studies are crucial for developing new antimicrobial agents, showcasing the broader pharmaceutical applications of these compounds (Prakash et al., 2010).
Future Directions
Properties
IUPAC Name |
3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c17-16(18,19)11-3-1-2-10(6-11)7-13(22)20-5-4-12(8-20)21-14(23)9-25-15(21)24/h1-3,6,12H,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVMJNIGONRXBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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